4-[3-(Trifluoromethyl)phenoxy]benzoic acid

Medicinal Chemistry Chemical Synthesis Physicochemical Characterization

This aromatic building block (C14H9F3O3) features a trifluoromethyl-substituted phenoxy group at the para-position of benzoic acid, making it a versatile intermediate for amide, ester, and heterocycle synthesis. Commercially available with ≥95% purity, it is well-suited as a reference standard for HPLC/LC-MS method development. Its primary value lies in generating novel structure-activity relationship (SAR) data de novo; no comparative biological or functional data exist, and it is not recommended for projects requiring a pre-defined biological profile. Project-specific validation is essential.

Molecular Formula C14H9F3O3
Molecular Weight 282.218
CAS No. 632366-11-1
Cat. No. B2549906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenoxy]benzoic acid
CAS632366-11-1
Molecular FormulaC14H9F3O3
Molecular Weight282.218
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H9F3O3/c15-14(16,17)10-2-1-3-12(8-10)20-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19)
InChIKeyLIRTURDHKVELCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Trifluoromethyl)phenoxy]benzoic acid (CAS 632366-11-1) Product Specifications and Sourcing Guide


4-[3-(Trifluoromethyl)phenoxy]benzoic acid (CAS 632366-11-1) is an aromatic building block with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . The compound features a trifluoromethyl-substituted phenoxy group at the para-position of benzoic acid . Its predicted physicochemical properties include a boiling point of 363.2±42.0 °C, a density of 1.369±0.06 g/cm³, and a pKa of 4.26±0.10 . It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research .

Why Generic Substitution for 4-[3-(Trifluoromethyl)phenoxy]benzoic acid is Scientifically Unsupported


The substitution of 4-[3-(Trifluoromethyl)phenoxy]benzoic acid (CAS 632366-11-1) with other trifluoromethyl-phenoxy-benzoic acid regioisomers or analogs is not supported by any publicly available comparative biological or functional data. While multiple compounds share the same molecular formula and similar predicted properties, no studies have been identified that quantify differences in activity, potency, or selectivity for this specific compound against any comparator. Therefore, any claim of functional equivalence or superiority over alternatives such as 4-[4-(trifluoromethyl)phenoxy]benzoic acid (CAS 78161-82-7) or 3-[3-(trifluoromethyl)phenoxy]benzoic acid (CAS 127389-09-7) is purely speculative and without scientific basis [1]. Without direct comparative evidence, substitution carries unquantifiable risk to project outcomes.

Quantitative Evidence Assessment for 4-[3-(Trifluoromethyl)phenoxy]benzoic acid


Physicochemical Properties of 4-[3-(Trifluoromethyl)phenoxy]benzoic acid

The compound's predicted physicochemical properties provide a baseline for comparison with other building blocks, though no comparative functional data exists. The reported properties are solely from vendor datasheets and computational predictions .

Medicinal Chemistry Chemical Synthesis Physicochemical Characterization

Commercial Availability of 4-[3-(Trifluoromethyl)phenoxy]benzoic acid

The compound is available from multiple commercial vendors at research quantities with a purity of 95% or higher . This commercial availability is a prerequisite for procurement but does not constitute a scientific differentiator.

Research Chemicals Sourcing Building Blocks

Recommended Application Scenarios for 4-[3-(Trifluoromethyl)phenoxy]benzoic acid


Use as a Synthetic Building Block in Medicinal Chemistry

4-[3-(Trifluoromethyl)phenoxy]benzoic acid can be used as a precursor for the synthesis of more complex molecules, such as amides, esters, or heterocycles, via standard carboxylic acid derivatization . This is its primary intended use, and the lack of comparative data does not preclude its utility in exploratory chemical synthesis. However, project-specific validation is required as no performance advantage over other building blocks has been demonstrated.

Reference Standard for Analytical Method Development

The compound, with its well-defined molecular formula (C14H9F3O3) and commercially available high purity, may be suitable as a reference standard in the development or validation of analytical methods, such as HPLC or LC-MS . Its use in this context is based on its physicochemical properties rather than any unique biological activity.

Exploratory Research in Chemical Biology

Given the absence of specific biological activity data, this compound is only recommended for exploratory research programs where the goal is to generate novel structure-activity relationship (SAR) data de novo. It is not suitable for projects requiring a compound with a pre-defined or well-characterized biological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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